1-Chloro-7-nitrophthalazine
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Overview
Description
1-Chloro-7-nitrophthalazine is a chemical compound with the molecular formula C8H4ClN3O2 and a molecular weight of 209.59 g/mol It is a derivative of phthalazine, characterized by the presence of a chlorine atom at the first position and a nitro group at the seventh position on the phthalazine ring
Preparation Methods
The synthesis of 1-Chloro-7-nitrophthalazine typically involves the nitration of phthalazine followed by chlorination. One common method includes the nitration of phthalazine using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the seventh position. The resulting 7-nitrophthalazine is then subjected to chlorination using phosphorus oxychloride (POCl3) to obtain this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Chloro-7-nitrophthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of the nitro group.
Common reagents used in these reactions include nitric acid, sulfuric acid, phosphorus oxychloride, hydrogen gas, and tin(II) chloride. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
1-Chloro-7-nitrophthalazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-7-nitrophthalazine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-Chloro-7-nitrophthalazine can be compared with other nitro-substituted phthalazines and chloro-substituted phthalazines. Similar compounds include:
1-Chlorophthalazine: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitrophthalazine:
1-Chloro-4-nitrophthalazine: Has the nitro group at a different position, leading to different chemical and biological properties.
Properties
Molecular Formula |
C8H4ClN3O2 |
---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
1-chloro-7-nitrophthalazine |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-7-3-6(12(13)14)2-1-5(7)4-10-11-8/h1-4H |
InChI Key |
DKRVAOKHJVRWKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=NC(=C2C=C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
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